Cas no 850894-55-2 (ipomoeassin E)

ipomoeassin E structure
ipomoeassin E structure
Productnaam:ipomoeassin E
CAS-nummer:850894-55-2
MF:C42H58O16
MW:818.900334835052
CID:2011286
PubChem ID:11320368

ipomoeassin E Chemische en fysische eigenschappen

Naam en identificatie

    • ipomoeassin E
    • tetradecanoic acid, 5-(acetyloxy)-11-[[6-deoxy-2-O-[3-O-[(2E)-2-methyl-1-oxo-2-butenyl]-4-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]oxy]-4-oxo-, intramol.1,6''-ester, (5S,11S)-
    • (-)-Ipomoeassin E
    • 850894-55-2
    • [(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate
    • CHEMBL443118
    • ((1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-((E)-3-phenylprop-2-enoyl)oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo(21.3.1.03,8)heptacosan-25-yl) (E)-2-methylbut-2-enoate
    • Inchi: InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3
    • InChI-sleutel: ZGJXOLWJZBARNR-UHFFFAOYSA-N
    • LACHT: [H]OC1([H])C2([H])OC3([H])C([H])(OC([H])(C([H])(O[H])C3([H])O[H])C([H])([H])[H])OC([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(OC(=O)C([H])([H])[H])C(=O)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(O2)C([H])(OC(=O)C([H])=C([H])C=4C([H])=C([H])C([H])=C([H])C4[H])C1([H])OC(=O)C(=C([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 818.37248576Da
  • Monoisotopische massa: 818.37248576Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1420
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 220Ų
  • XLogP3: 4.075
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.